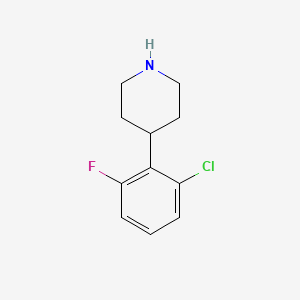
4-(2-Chloro-6-fluorophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorophenyl)piperidine is an organic compound that features a piperidine ring substituted with a 2-chloro-6-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluorophenyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
4-(2-Chloro-6-fluorophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The aromatic ring can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Substitution: Products with different substituents replacing chlorine or fluorine.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro derivatives of the aromatic ring.
科学的研究の応用
4-(2-Chloro-6-fluorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-6-fluorophenyl)methylpiperidine
- 4-(2-Chloro-6-fluorophenyl)ethylpiperidine
- 4-(2-Chloro-6-fluorophenyl)propylpiperidine
Uniqueness
4-(2-Chloro-6-fluorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the aromatic ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
特性
分子式 |
C11H13ClFN |
|---|---|
分子量 |
213.68 g/mol |
IUPAC名 |
4-(2-chloro-6-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
InChIキー |
MWGOOOVEKLIUBK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)
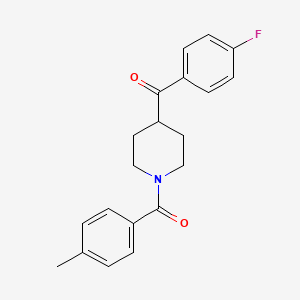
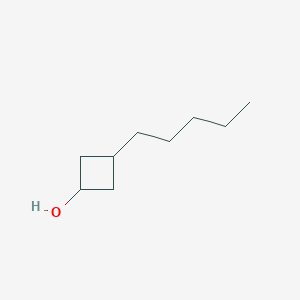
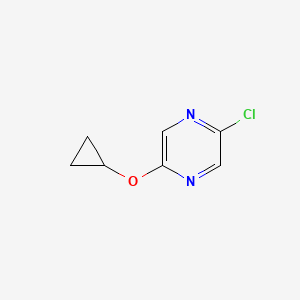
![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)
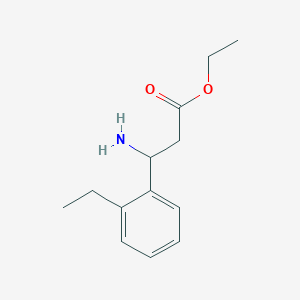


![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)
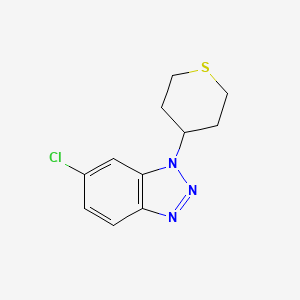
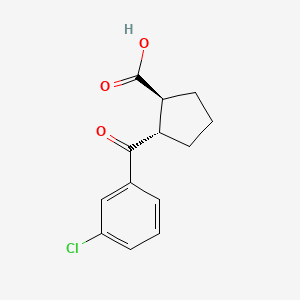
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)

